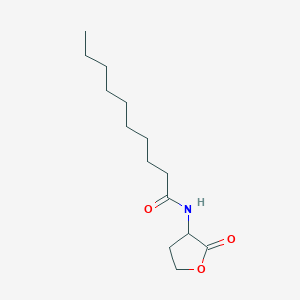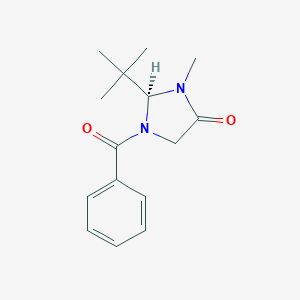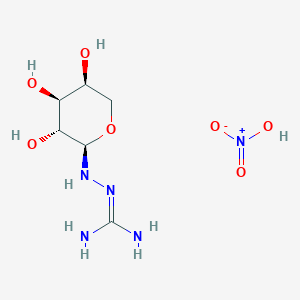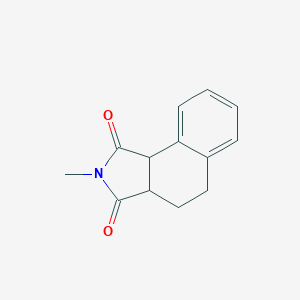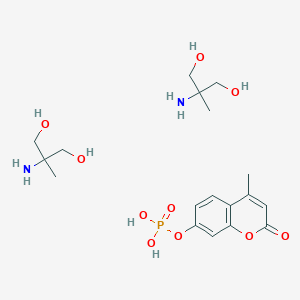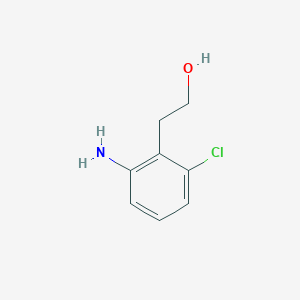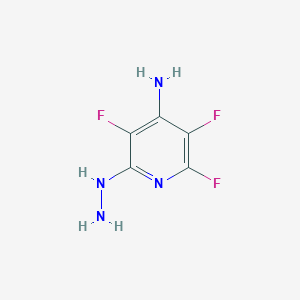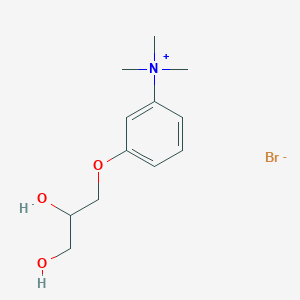
(m-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(m-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide, also known as MDPB, is a quaternary ammonium compound that has been widely used in scientific research. It is a potent and selective agonist of the μ-opioid receptor, which plays a crucial role in pain management and addiction.
Mecanismo De Acción
(m-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide acts as a potent and selective agonist of the μ-opioid receptor. It binds to the receptor and activates downstream signaling pathways, leading to the inhibition of neurotransmitter release and the modulation of neuronal excitability. This results in the analgesic and euphoric effects associated with opioids.
Biochemical and Physiological Effects:
(m-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide has been shown to produce potent analgesic effects in animal models of acute and chronic pain. It also produces dose-dependent antinociceptive effects in thermal and mechanical pain tests. Additionally, (m-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide has been shown to produce rewarding effects in animal models of addiction, suggesting its potential as a treatment for opioid addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (m-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide in scientific research is its high potency and selectivity for the μ-opioid receptor. This allows for precise investigation of the receptor's role in pain management and addiction. However, (m-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide has limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for the use of (m-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide in scientific research. One area of interest is the development of more potent and selective agonists of the μ-opioid receptor for the treatment of pain and addiction. Additionally, (m-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide could be used in combination with other compounds to investigate the synergistic effects of multiple agonists on the μ-opioid receptor. Finally, (m-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide could be used in studies to investigate the role of the μ-opioid receptor in other physiological processes, such as immune function and stress response.
In conclusion, (m-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide is a potent and selective agonist of the μ-opioid receptor that has been widely used in scientific research. Its high potency and selectivity make it a valuable tool compound for investigating the role of the μ-opioid receptor in pain management and addiction. While (m-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide has limitations in terms of solubility, it remains an important tool for scientific research, and there are several potential future directions for its use.
Métodos De Síntesis
(m-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide can be synthesized by reacting 3-(2,3-dihydroxypropoxy)benzaldehyde with trimethylamine and then quaternizing the resulting tertiary amine with methyl bromide. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
(m-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide has been extensively used as a tool compound in scientific research to investigate the μ-opioid receptor. It has been used in binding assays, electrophysiological experiments, and behavioral studies. (m-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide has also been used in animal models to study the role of the μ-opioid receptor in pain management and addiction.
Propiedades
Número CAS |
109731-98-8 |
|---|---|
Nombre del producto |
(m-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide |
Fórmula molecular |
C12H20BrNO3 |
Peso molecular |
306.2 g/mol |
Nombre IUPAC |
[3-(2,3-dihydroxypropoxy)phenyl]-trimethylazanium;bromide |
InChI |
InChI=1S/C12H20NO3.BrH/c1-13(2,3)10-5-4-6-12(7-10)16-9-11(15)8-14;/h4-7,11,14-15H,8-9H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
XXKVUMVKGKQORA-UHFFFAOYSA-M |
SMILES |
C[N+](C)(C)C1=CC(=CC=C1)OCC(CO)O.[Br-] |
SMILES canónico |
C[N+](C)(C)C1=CC(=CC=C1)OCC(CO)O.[Br-] |
Sinónimos |
(m-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




